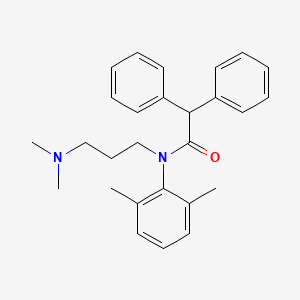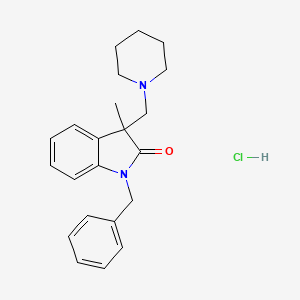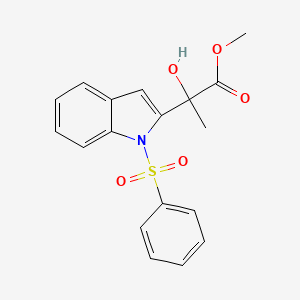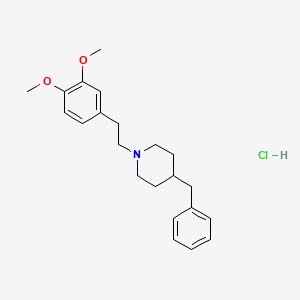
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride is a chemical compound with the molecular formula C22-H29-N-O2.Cl-H and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 3,4-dimethoxyphenethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride typically involves the reaction of piperidine with benzyl chloride and 3,4-dimethoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Analyse Des Réactions Chimiques
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Applications De Recherche Scientifique
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Mécanisme D'action
The mechanism of action of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl-substituted compounds: These compounds have a benzyl group attached to different core structures, resulting in diverse reactivity and applications.
Dimethoxyphenethyl derivatives: These compounds contain the 3,4-dimethoxyphenethyl group and are studied for their potential biological activities and therapeutic applications.
Propriétés
Numéro CAS |
15565-25-0 |
|---|---|
Formule moléculaire |
C22H30ClNO2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
4-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-24-21-9-8-19(17-22(21)25-2)10-13-23-14-11-20(12-15-23)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H |
Clé InChI |
BCGDCZGPPPEFGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2CCC(CC2)CC3=CC=CC=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


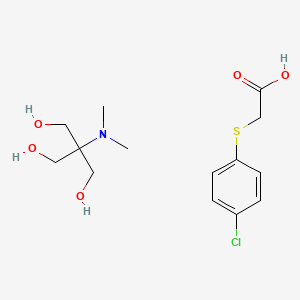
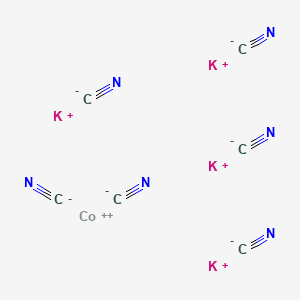



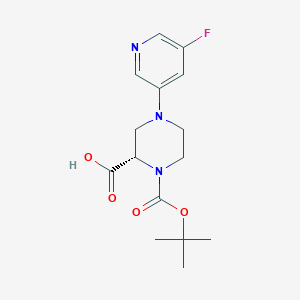

![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)

![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
